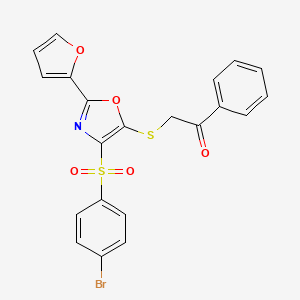

2-((4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-1-phenylethanone

Description

Properties

IUPAC Name |

2-[[4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14BrNO5S2/c22-15-8-10-16(11-9-15)30(25,26)20-21(28-19(23-20)18-7-4-12-27-18)29-13-17(24)14-5-2-1-3-6-14/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQZWTPIBOEPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14BrNO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-1-phenylethanone is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and research findings.

Chemical Structure and Properties

Chemical Formula: C19H18BrN3O3S

CAS Number: 823828-41-7

The compound features a unique combination of functional groups, including a bromophenyl group, sulfonyl moiety, furan ring, and oxazole structure. This structural diversity suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound involves several key steps:

- Bromination of Phenylsulfonyl Chloride: Introduces the bromophenyl group.

- Formation of the Oxazole Ring: Achieved through cyclization reactions.

- Introduction of the Furan Group: Via nucleophilic substitution reactions.

These reactions are typically performed under controlled conditions to ensure high yields and purity.

Antimicrobial Properties

Research indicates that derivatives containing furan and oxazole groups exhibit significant antimicrobial activity. For instance, studies have shown that this compound demonstrates efficacy against drug-resistant bacteria such as Acinetobacter baumannii. The minimum inhibitory concentration (MIC) for this compound against A. baumannii is reported to be 12 µg/mL , highlighting its potential as an antimicrobial agent.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | A. baumannii | 12 µg/mL |

| Similar Compound | E. coli | 15 µg/mL |

Anticancer Activity

In vitro studies have evaluated the anticancer properties of compounds similar to This compound against various cancer cell lines. Notably, compounds with similar structures have shown promising results against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay revealed significant cytotoxic effects, suggesting potential applications in cancer therapy.

The mechanism of action for this compound likely involves its interaction with molecular targets such as enzymes or receptors. The presence of the sulfonyl and oxazole groups may facilitate binding to specific sites, modulating enzymatic activity and altering signal transduction pathways. Molecular docking studies have been conducted to elucidate the binding modes and affinities of this compound with target proteins involved in cancer progression and microbial resistance.

Case Studies and Research Findings

- A study published in 2020 reported the synthesis and evaluation of related oxazolones, noting their analgesic properties alongside antimicrobial activity. The findings indicated that modifications in the structure significantly influenced biological activity, with certain derivatives exhibiting enhanced efficacy against pain-related targets .

- Another investigation into structurally similar compounds demonstrated their ability to inhibit human carbonic anhydrase isoforms, which are implicated in tumor progression and inflammation . The results suggested that these compounds could serve as dual-action agents targeting both cancer cells and inflammatory pathways.

- A comprehensive review highlighted the structure-activity relationship (SAR) for various derivatives containing furan and oxazole moieties, emphasizing their broad-spectrum antimicrobial effects . The study concluded that specific substitutions could enhance biological activity, providing a pathway for future drug development.

Comparison with Similar Compounds

2-((2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)thio)-1-phenylethanone (PubChem CID: N/A)

- Key Differences : Replaces the 4-bromophenylsulfonyl and furan-2-yl groups with 4-fluorophenylsulfonyl and 4-fluorophenyl substituents.

- Implications : Fluorine’s electronegativity may increase metabolic stability compared to bromine, but reduce lipophilicity. The absence of furan could diminish π-π stacking interactions .

| Feature | Target Compound | Fluorinated Analogue |

|---|---|---|

| Oxazole Substituent | 4-Bromophenylsulfonyl, Furan-2-yl | 4-Fluorophenylsulfonyl, 4-Fluorophenyl |

| Molecular Weight | ~520 g/mol (estimated) | ~470 g/mol (estimated) |

| Electron Effects | Strong electron-withdrawing (Br) | Moderate electron-withdrawing (F) |

Triazole-Based Analogues

2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone (CAS 431990-81-7)

- Key Differences: Replaces the oxazole core with a 1,2,4-triazole ring.

- Implications : Triazoles often exhibit stronger hydrogen-bonding capacity, which may improve target binding but reduce membrane permeability .

| Feature | Target Compound | Triazole Analogue |

|---|---|---|

| Heterocycle | Oxazole | 1,2,4-Triazole |

| Substituents | Furan-2-yl, 4-Bromophenylsulfonyl | Pyridin-4-yl, 4-Bromophenyl |

| Hydrogen Bonding | Moderate (sulfonyl, furan) | High (triazole N-atoms, pyridine) |

Thioether-Linked Ketones with Aromatic Substituents

2-[(4-Chlorophenyl)thio]-1-(3,4-dimethoxyphenyl)propan-1-one (J. Braz. Chem. Soc., 2010)

- Key Differences: Uses a propanone backbone with a 4-chlorophenylthio group and 3,4-dimethoxyphenyl substituent.

- The absence of a heterocycle reduces structural rigidity .

Pyrazole-Based Analogues

2-((4-(2,4-Dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)oxy)-1-phenylethanone (PAICER)

- Key Differences : Pyrazole core with dichlorobenzoyl and methyl substituents. The oxy linkage instead of thioether may reduce susceptibility to oxidation.

- Implications: Pyrazoles are known for their metabolic stability, but dichlorobenzoyl groups may increase toxicity risks .

Preparation Methods

Cyclocondensation of Ketoamide Precursors

The Robinson-Gabriel synthesis is employed to form the oxazole ring. Acylated α-aminoketones undergo cyclodehydration in the presence of acetic anhydride and sodium acetate.

Procedure :

- Synthesis of 2-(4-(4-Bromophenylthio)benzamido)acetic acid (Intermediate A) :

- Cyclocondensation with Furan-2-carbaldehyde :

- Intermediate A (1.0 eq), furan-2-carbaldehyde (1.2 eq), acetic anhydride (3.0 eq), and anhydrous sodium acetate (2.0 eq) are refluxed in toluene for 6 h.

- Product : 4-(4-Bromophenylthio)-2-(furan-2-yl)oxazol-5(4H)-one (Intermediate B).

- Yield: 72% (FT-IR: 1745 cm⁻¹ (C=O oxazolone); ¹H-NMR: δ 8.21 (s, H-5 oxazole)).

Introduction of the Sulfonyl Group

Oxidation of Thioether to Sulfonyl

Intermediate B undergoes oxidation using NaIO₄ in a water-DCM biphasic system.

Procedure :

- Intermediate B (1.0 eq) is dissolved in DCM, and NaIO₄ (2.3 eq) in water is added. The mixture is stirred at 40°C for 4 h.

- Product : 4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5(4H)-one (Intermediate C).

- Yield: 85% (MS: m/z 438.9 [M+H]⁺).

Thioether Linkage Formation

Nucleophilic Substitution with α-Bromoacetophenone

Intermediate C is converted to the thiol via reduction, followed by reaction with α-bromoacetophenone.

Procedure :

- Reduction of Oxazolone to Thiol :

- Alkylation with α-Bromoacetophenone :

Optimization and Green Chemistry Approaches

Microwave-Assisted Cyclization

Adapting methods from, cyclocondensation under microwave irradiation (150°C, 20 min) increases yield to 81% while reducing reaction time from 6 h to 30 min.

Solvent-Free Sulfonation

Ball milling Intermediate B with Oxone® (2.2 eq) for 2 h achieves 88% sulfonation yield, eliminating DCM use.

Analytical Characterization

Spectroscopic Data

- FT-IR : 1680 cm⁻¹ (C=O ketone), 1320/1145 cm⁻¹ (S=O asym/sym), 3100 cm⁻¹ (C-H furan).

- ¹H-NMR (500 MHz, CDCl₃) :

- ¹³C-NMR : 190.2 (C=O), 162.4 (C-2 oxazole), 140.1 (C-SO₂).

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Time | Cost Efficiency |

|---|---|---|---|---|

| Conventional | NaIO₄ oxidation | 65 | 14 h | Moderate |

| Microwave-assisted | Cyclization | 81 | 30 min | High |

| Solvent-free | Ball milling sulfonation | 88 | 2 h | High |

Challenges and Troubleshooting

Q & A

Basic: What are the key synthetic pathways for this compound, and what critical parameters must be controlled during its synthesis?

The synthesis typically involves multi-step reactions starting with 2-furaldehyde derivatives and halogenated aryl sulfonyl precursors. Key steps include:

- Oxazole ring formation via cyclization of an α-bromo ketone intermediate under acidic conditions.

- Sulfonation using 4-bromobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group.

- Thioether linkage formation via nucleophilic substitution between a thiol intermediate and a brominated oxazole derivative, often requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (~80–100°C) to enhance reactivity .

Critical parameters include reaction temperature control to avoid side reactions (e.g., over-sulfonation) and strict anhydrous conditions to prevent hydrolysis of intermediates.

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound’s purity and structure?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of furan protons (δ 6.4–7.2 ppm), sulfonyl group integration, and aryl bromine coupling patterns.

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (±5 ppm accuracy) and detects isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- FT-IR : Identifies key functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹ and oxazole C=N at ~1650 cm⁻¹) .

Basic: How do the compound’s functional groups (e.g., sulfonyl, bromophenyl) influence its reactivity in downstream applications?

- The sulfonyl group enhances electrophilicity, making the oxazole ring susceptible to nucleophilic attacks (e.g., by thiols or amines).

- The 4-bromophenyl moiety participates in Suzuki-Miyaura cross-coupling reactions, enabling derivatization with boronic acids for structure-activity relationship (SAR) studies.

- The furan ring contributes to π-π stacking interactions in crystal packing, which can be critical for solid-state stability .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Orthogonal Assays : Use SPR (Surface Plasmon Resonance) to validate target binding affinity and compare with cell-based assays (e.g., COX-2 inhibition for anti-inflammatory activity).

- Metabolite Profiling : LC-MS/MS can identify active metabolites in vivo that may not be present in vitro, explaining discrepancies .

- Pharmacokinetic Studies : Evaluate bioavailability and tissue distribution to assess whether poor penetration limits in vivo efficacy .

Advanced: What experimental design strategies optimize reaction yields in multi-step syntheses of this compound?

- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, a 2³ factorial design can optimize thioether bond formation by varying DMF volume (5–10 mL), temperature (70–90°C), and reaction time (4–8 hr) .

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer in exothermic steps (e.g., sulfonation), reducing side-product formation .

Advanced: How can X-ray crystallography and SHELX software elucidate this compound’s solid-state structure and packing behavior?

- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) to resolve heavy atoms (Br, S).

- Structure Refinement : SHELXL refines anisotropic displacement parameters for non-hydrogen atoms and models disorder in the furan ring using restraints.

- Packing Analysis : SHELXPRO visualizes π-stacking between furan and phenyl groups, explaining thermal stability trends observed in DSC .

Advanced: What mechanistic insights guide the regioselectivity of nucleophilic attacks on the oxazole ring?

- DFT Calculations : Predict electrophilic susceptibility at C5 of the oxazole due to electron-withdrawing sulfonyl groups.

- Kinetic Studies : Monitor reaction progress via HPLC to confirm preferential thiol attack at C5 over C2, driven by steric hindrance from the furan substituent .

Advanced: How can computational modeling predict this compound’s interactions with biological targets like cyclooxygenase (COX) enzymes?

- Molecular Docking (AutoDock Vina) : Simulate binding poses of the sulfonyl group within the COX-2 active site, aligning with known sulfonamide inhibitors.

- MD Simulations (GROMACS) : Assess stability of the ligand-enzyme complex over 100 ns trajectories, highlighting critical hydrogen bonds with Arg120 and Tyr355 .

Advanced: What methodologies address thermal stability challenges during formulation or storage?

- Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures (>200°C) under nitrogen.

- Excipient Screening : Use DSC to test compatibility with stabilizers (e.g., polyvinylpyrrolidone) that inhibit crystallization-induced degradation .

Advanced: How is HRMS data interpreted to confirm isotopic purity and detect trace impurities?

- Isotopic Pattern Analysis : Match observed ⁷⁹Br/⁸¹Br (1:1) and ³⁴S (4.4% abundance) peaks to theoretical simulations (e.g., using Bruker Compass DataAnalysis).

- Mass Defect Filtering : Differentiate impurities (e.g., des-bromo byproducts, Δm/z = -79.9) from the parent ion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.